molecular formula C38H65NO29 B1165739 Galili antigen pentaose

Galili antigen pentaose

Cat. No.: B1165739
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Galili antigen pentaose is a defined, high-purity oligosaccharide representing the galactose-α-1,3-galactose (α-Gal) epitope, with the specific structure this compound . This carbohydrate moiety is a critical research tool for investigating the α-Gal syndrome, a unique and delayed IgE-mediated allergic reaction to red meat . The immune response to this epitope is also a significant barrier in xenotransplantation and is involved in resistance to certain infections . This reagent is indispensable for use in enzyme-linked immunosorbent assays (ELISA), western blotting, surface plasmon resonance (SPR), and other binding assays to study the interaction between the α-Gal epitope and anti-Gal antibodies . Researchers employ it to elucidate the mechanisms of sensitization, which is frequently linked to tick bites, and to understand the unusual delay of several hours between meat consumption and the onset of anaphylactic symptoms . The pentaose structure can be provided in a free form or grafted onto carrier proteins like Bovine Serum Albumin (BSA) to create multivalent antigens for immunological studies and assay development . This product is For Research Use Only. It is strictly intended for laboratory research and development and is not approved for human or animal use, diagnostic applications, or therapeutic procedures.

Properties

Molecular Formula

C38H65NO29

Synonyms

Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc

Origin of Product

United States

Chemical Reactions Analysis

Structural Characteristics of Galili Antigen Pentaose

The this compound consists of a terminal α(1,3)-linked galactose residue attached to a lacto-N-neotetraose core. This unique α-galactosylation pattern distinguishes it from human blood group antigens and drives its immunogenicity .

Key structural features :

  • Terminal αGal epitope (Galα1-3Galβ1-4GlcNAc)

  • Linear pentasaccharide backbone

  • Hydrophobic patches at the reducing end

Thermodynamic Basis for Binding Reactions

Antibody binding to this compound is a spontaneous exothermic reaction driven by negative free energy change (ΔG = -8.2 kcal/mol) .

Table 1: Thermodynamic Contributions to ΔG

ComponentContribution (kcal/mol)Source
Hydrogen bonding-3.1
Van der Waals forces-2.7
Electrostatic interactions-1.9
Entropy change (ΔS)+1.5

The enthalpy-driven reaction (ΔH = -7.8 kcal/mol) compensates for unfavorable entropy changes caused by reduced molecular flexibility .

Experimental Evidence from NMR Studies

1H-15N HSQC NMR spectroscopy revealed critical binding residues in the SLY D4 protein when complexed with Galili antigen :

Table 2: NMR Chemical Shift Perturbations

ResidueΔ1H (ppm)Δ15N (ppm)Interaction Type
Arg4650.321.8Hydrogen bonding
Asp4690.281.5Hydrophobic coordination
Tyr4880.150.9Steric stabilization

Key findings :

  • Arg465 coordinates hydroxyl groups at C6 of GlcNAc and Gal residues

  • Tyr488 enforces α(1,3)-linkage specificity through steric constraints

  • Hydrophobic interactions with Thr466 and Asp469 contribute >40% of binding energy

Molecular Interactions and Stereochemical Constraints

X-ray crystallography and molecular docking studies show:

text
Galili antigen binding site topology: 1. αGal unit → Tyr488/Arg465 pocket 2. GlcNAcβ1-3Gal → Asp469/Thr466 interface 3. Terminal Glc → solvent-exposed region

Critical stereochemical factors :

  • α(1,3)-linkage creates optimal spacing (4.2Å) for hydrogen bond networks

  • N-acetyl group of GlcNAc forms CH-π interactions with aromatic residues

  • C4 hydroxyl orientation prevents binding to α(1,4)-specific lectins

Comparative Binding Affinity Analysis

Surface plasmon resonance (SPR) data demonstrates specificity:

LigandKD (nM)kon (×10⁴ M⁻¹s⁻¹)koff (×10⁻³ s⁻¹)
This compound12.42.83.5
Forssman antigen148.61.116.2
Blood group A trisaccharideND--

ND = No detectable binding

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key distinctions between Galili antigen pentaose and related compounds:

Compound Structure Molecular Weight Biological Role Applications References
This compound Galα1–3Galβ1–4GlcNAcβ1–3Galβ1–4Glc 869.77 Da Target for anti-Gal antibodies; enhances antigen presentation in vaccines. Xenotransplantation research, immunotherapy, antibody production.
α-Gal trisaccharide Galα1–3Galβ1–4GlcNAc-R ~665 Da (variable) Core epitope for anti-Gal binding; triggers hyperacute rejection. Study of antibody-antigen interactions, decellularization protocols.
Blood group A Lewisb pentaose GalNAcα1–3(Fucα1–2)Galβ1–3GlcNAcβ1–3Galβ1–4Glc ~1,100 Da Involved in cell adhesion, blood group specificity; not targeted by anti-Gal. Cancer research, microbial adhesion studies.
Galili antigen triose-OVA conjugate Galα1–3Galβ1–4GlcNAc conjugated to ovalbumin Variable (~40–45 kDa) Enhances immunogenicity of protein antigens via anti-Gal-mediated uptake. Vaccine development, antigen delivery systems.
Galili heptaose-azide Galα1–3Galβ1–4GlcNAcβ1–3Galβ1–4Glcβ1–3Galβ1–4GlcNAc-Linker-N3 1,419.31 Da Extended α-gal structure with azide for chemical conjugation (e.g., click chemistry). Bioconjugation assays, glycan array development.

Key Research Findings

Immunogenicity: The Galili pentaose’s extended structure (vs. trisaccharide) increases avidity for anti-Gal antibodies, making it more effective in vaccine adjuvants . Conjugation to proteins (e.g., triose-OVA) amplifies dendritic cell uptake by 100-fold compared to unconjugated antigens .

Clinical Relevance: In xenotransplantation, residual α-gal epitopes (even in pentaose form) on pig organs trigger complement activation and rejection, necessitating complete removal . Blood group Lewisb pentaose, lacking α-gal, is associated with cancer metastasis and Helicobacter pylori adhesion, highlighting structural specificity in biological roles .

Analytical Characterization :

  • NMR and mass spectrometry (e.g., CE-tandem MS ) are critical for validating the purity of synthetic glycans like the Galili heptaose-azide, ensuring reliable experimental outcomes .

Preparation Methods

Enzyme Sources and Substrate Specificity

α1,3GTs are naturally expressed in non-primate mammals, including pigs and bovines. Recombinant forms of the enzyme have been heterologously expressed in E. coli and mammalian cell lines to improve yield and purity. The enzyme exhibits strict specificity for type 2 lactosamine termini (Galβ1-4GlcNAc-R), making it unsuitable for synthesizing type 1 (Galβ1-3GlcNAc-R) or hybrid structures.

Table 1: Kinetic Parameters of α1,3GT from Different Sources

SourceKm (UDP-Gal)Km (Lactosamine)kcat (s⁻¹)
Porcine thyroid12 µM45 µM0.8
Recombinant E. coli8 µM38 µM1.2

Data adapted from anti-Gal antibody studies and glycosyltransferase kinetics.

Reaction Optimization

Maximizing product yield requires optimizing UDP-Gal concentration, pH (6.5–7.5), and Mn²⁺ cofactors. A typical reaction mixture includes:

  • 10 mM UDP-Gal

  • 5 mM lactosamine acceptor

  • 50 mM HEPES buffer (pH 7.0)

  • 10 mM MnCl₂

  • 0.1 U/mL α1,3GT

Incubation at 37°C for 24 hours achieves >80% conversion, with the product purified via size-exclusion chromatography.

Chemical Synthesis with Protecting-Group Strategies

Chemical synthesis enables precise control over glycan stereochemistry but requires multi-step protecting-group strategies. The pentasaccharide Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc is assembled through sequential glycosylation and deprotection.

Stepwise Assembly

The synthesis begins with the preparation of a lactose derivative (Galβ1-4Glc) protected at the 2′, 3′, and 6′ hydroxyls using benzyl groups. The GlcNAc moiety is then introduced via a trichloroacetimidate donor under BF₃·Et₂O catalysis.

Key intermediates :

  • Protected lactosamine : Galβ1-4GlcNAc-(OBn)₃

  • Trisaccharide : Galα1-3Galβ1-4GlcNAc-(OBn)₃

  • Pentaose : Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc

Tosyl-Linker-Mediated Coupling

Tosyl linkers facilitate the conjugation of oligosaccharides to carrier proteins or solid supports. For example, a tosylated spacer (e.g., 6-aminohexanol) is attached to the reducing end of the pentaose, enabling subsequent bioconjugation.

Table 2: Yields for Chemical Synthesis Steps

StepYield (%)Purity (HPLC)
Lactosamine formation7892
Trisaccharide coupling6588
Final deprotection9095

Recombinant Enzyme Engineering for Scalable Production

Recent advances in protein engineering have enabled the production of α1,3GT variants with enhanced stability and activity. Site-directed mutagenesis of the UDP-Gal binding pocket (e.g., W249A) improves catalytic efficiency by 40%.

Heterologous Expression Systems

  • E. coli : Yields 15–20 mg/L of soluble enzyme but requires refolding.

  • HEK293 cells : Secretes glycosylated α1,3GT with 3-fold higher activity than native porcine enzyme.

Table 3: Recombinant α1,3GT Performance Metrics

SystemSpecific Activity (U/mg)Thermostability (T₅₀, °C)
E. coli0.642
HEK2931.855

Glycosyltransferase Inhibitors in Synthesis

Patent JPWO2004069855A1 describes UDP-Gal analogs that inhibit α1,3GT by competing with the native substrate. These inhibitors (e.g., UDP-2-deoxy-Gal) block premature galactosylation, enabling the isolation of intermediate oligosaccharides for structural analysis.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison for Galili Antigen Synthesis

MethodYield (%)Time (Days)Cost ($/mg)Scalability
Enzymatic80–901–250High
Chemical40–607–10200Low
Recombinant Enzymatic85–952–370Moderate

Q & A

Q. What is the structural composition of Galili antigen pentaose, and how can its conformation be validated experimentally?

The this compound is a pentasaccharide composed of Galactose (Gal) , N-acetylglucosamine (GlcNAc) , and Glucose (Glc) units linked via α1→3, β1→4, and β1→3 glycosidic bonds . Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy at 293 K to analyze linkage patterns and confirm stereochemistry. For instance, 2D NMR techniques (e.g., COSY, HSQC) resolve overlapping signals, while molecular dynamics simulations align with experimental data to predict low-energy conformers .

Q. What methodologies are recommended for synthesizing this compound with high purity?

Chemical synthesis involves stepwise glycosylation using thioglycoside donors or imidate-based strategies to ensure stereospecific linkages. Post-synthesis purification employs high-performance liquid chromatography (HPLC) with hydrophilic interaction liquid chromatography (HILIC) columns. Purity (>90%) is validated via mass spectrometry (MS) and NMR . Challenges include minimizing side reactions during β1→4 linkage formation, which can be addressed using temporary protecting groups like benzyl ethers .

Q. How can researchers detect and quantify this compound in biological samples?

Enzyme-linked immunosorbent assays (ELISAs) with anti-Galili monoclonal antibodies (e.g., M86) are standard for detection. For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode offers high sensitivity (detection limit ~0.1 ng/mL). Pre-analytical steps like glycan release via hydrazinolysis or enzymatic cleavage are critical to avoid degradation .

Advanced Research Questions

Q. What experimental designs are optimal for studying antibody-antigen interactions involving Galili pentaose?

Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD, kon, koff) between Galili pentaose and anti-Gal antibodies. For example, immobilize the pentaose on a CM5 sensor chip and inject serially diluted antibodies. Data contradictions (e.g., variable KD across studies) may arise from differences in antigen presentation (soluble vs. cell-surface-bound) or antibody clonality .

Q. How do structural variations in this compound impact its immunogenicity in vivo?

Compare immune responses to truncated analogs (e.g., triose or tetraose derivatives) versus the full pentaose. In murine models, administer antigens with adjuvants like Freund’s incomplete adjuvant and measure IgG/IgM titers via ELISA. Studies show that the α1→3Gal epitope in the pentaose triggers stronger complement-dependent cytotoxicity than shorter analogs, likely due to enhanced multivalent binding .

Q. What strategies resolve contradictions in binding affinity data between Galili pentaose and cross-reactive antibodies?

Discrepancies often stem from heterogeneous antibody populations or assay conditions. Address this via monoclonal antibody isolation (e.g., hybridoma technology) and standardized buffer conditions (pH 7.4, 150 mM NaCl). For example, Kabat’s work on dextran antibodies demonstrated that hexaoses bind more strongly than pentaoses, but differences diminish with optimized assay temperatures (293 K vs. 310 K) .

Q. How can researchers model the role of Galili pentaose in xenograft rejection or cancer immunotherapy?

Use α1,3-galactosyltransferase knockout mice to simulate human anti-Gal antibody responses. Inject tumor cells expressing Galili pentaose and monitor T-cell infiltration via flow cytometry. Recent studies highlight its potential as an autologous vaccine when combined with α-gal glycolipids, enhancing antigen presentation to dendritic cells .

Key Research Challenges

  • Synthetic yield limitations : Multi-step synthesis of branched pentaoses often results in <30% overall yield due to competing side reactions .
  • Antibody cross-reactivity : Anti-Gal antibodies may bind non-specifically to structurally similar glycans (e.g., Forssman antigen), necessitating stringent controls in ELISA/SPR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.